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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511 Get Quote

Application Notes and Protocols for JHU37160
For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction
JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively

Activated by Designer Drugs (DREADDs).[1] It demonstrates high affinity and potency for the

human muscarinic acetylcholine M3 (hM3Dq) and M4 (hM4Di) DREADD receptors.[2] This

compound is a valuable tool in chemogenetics for the remote manipulation of neuronal activity

in preclinical research models.[3][4] Unlike the first-generation DREADD agonist Clozapine-N-

Oxide (CNO), JHU37160 exhibits improved brain penetrance and selectivity, with fewer off-

target effects at effective doses.[4][5]
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Property Specification Source

IUPAC Name

1-(2-chloro-6,7-dihydro-5H-

benzo[b]thieno[3,2-e][2]

[6]diazepin-11-yl)-4-

methylpiperazine

N/A

Molecular Formula C19H20ClFN4

Molecular Weight 358.85 g/mol

CAS Number 2369979-68-8

Storage

Store at room temperature. For

stock solutions, store at -20°C

for up to one month or -80°C

for up to six months.

[1]

Solubility Soluble in DMSO up to 50 mM.

Quantitative Data: Receptor Affinity and Potency
JHU37160 has been characterized in vitro for its binding affinity (Ki) and functional potency

(EC50) at hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

Receptor Ki (nM) EC50 (nM) Assay Type Source

hM3Dq 1.9 18.5

Fluorescent and

BRET-based

assays

[1][2]

hM4Di 3.6 0.2

Fluorescent and

BRET-based

assays

[1][2]

Recommended Dosage and Administration
For in vitro experiments, JHU37160 is typically prepared as a stock solution in DMSO. This

stock solution is then diluted to the desired final concentration in the cell culture medium. It is
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advisable to keep the final DMSO concentration below 1% to avoid solvent-induced artifacts.

JHU37160 is brain-penetrant and can be administered systemically, typically via intraperitoneal

(i.p.) injection.[1][6] The compound can be dissolved in saline or a vehicle solution for

administration. It is recommended to prepare fresh solutions for each experiment.
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Animal Model Dosage Range (i.p.) Observations Source

Mice 0.01 - 1 mg/kg

Selectively inhibits

locomotor activity in

D1-hM3Dq and D1-

hM4Di mice.

[1][6]

Mice 0.1 - 1 mg/kg

No effect on

locomotor behavior in

wild-type C57BL/6J

mice.

[7]

Mice 10 mg/kg

Sedative effects and

complete inhibition of

spontaneous

locomotor activity.

[8]

Rats 0.01 - 0.3 mg/kg

Increases hM3Dq-

stimulated locomotion

in TH-expressing

neurons. No effect on

locomotor behavior in

wild-type or TH-Cre

rats.

[7]

Rats 0.5 - 1 mg/kg

Dose-dependent

increase in anxiety-

like behavior in male

Wistar and Long-

Evans rats,

irrespective of

DREADD expression.

[4][7]

Macaques 0.01 - 0.1 mg/kg

Displaces

[11C]clozapine from

hM4Di receptors in

the amygdala.

[6]
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Caution: High doses of JHU37160 (e.g., 1 mg/kg in rats) may produce off-target behavioral

effects such as anxiety.[4][5] It is crucial to include appropriate vehicle-treated control groups in

all experiments.

Experimental Protocols
This protocol is adapted from studies assessing the potency of JHU37160 in HEK-293 cells

expressing hM3Dq and a calcium indicator like GCaMP6.[2]

Cell Preparation:

Co-transfect HEK-293 cells with plasmids encoding for hM3Dq and GCaMP6.

48 hours post-transfection, harvest the cells.

Wash and resuspend the cells in a suitable buffer (e.g., Mg2+-free Locke's buffer, pH 7.4,

with 5.6 mM glucose).

Plate approximately 200,000 cells per well in a black, clear-bottom 96-well plate.

Compound Preparation and Administration:

Prepare a stock solution of JHU37160 in DMSO.

Perform serial dilutions of JHU37160 in the assay buffer to achieve the desired final

concentrations.

Data Acquisition:

Measure baseline fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) using

a plate reader.

Add the diluted JHU37160 to the wells.

Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250

seconds).
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Calculate the net change in intracellular Ca2+ concentration as (F - F0), where F is the

fluorescence at a given time point and F0 is the baseline fluorescence.

Prepare hM3Dq & GCaMP6
expressing HEK-293 cells

Plate cells in
96-well plate

Measure baseline
fluorescence (F0)

Add JHU37160
dilutions

Measure fluorescence
over time (F)

Calculate ΔF (F-F0)
and plot dose-response

Click to download full resolution via product page

Caption: Workflow for an in vitro calcium flux assay.

This protocol is based on experiments conducted in mice to assess the behavioral effects of

JHU37160.[6]

Animal Habituation:

Habituate the mice to the testing environment (e.g., open-field arena) for a set period

before the experiment.

Compound Preparation and Administration:

Dissolve JHU37160 in a suitable vehicle (e.g., saline).

Administer the desired dose of JHU37160 (or vehicle control) via intraperitoneal (i.p.)

injection.

Data Collection:

Place the mice in the open-field arena a specified time after injection (e.g., 30 minutes).

Record locomotor activity using an automated tracking system for a defined duration.

Analyze parameters such as total distance traveled, time spent in the center vs. periphery,

and rearing frequency.

Habituate mice to
open-field arena

Administer JHU37160
or vehicle (i.p.)

Place mice in arena
(post-injection)

Record locomotor
activity Analyze tracking data
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Click to download full resolution via product page

Caption: Workflow for an in vivo locomotor activity assay.

Signaling Pathways
JHU37160 activates DREADDs, which are modified G-protein coupled receptors (GPCRs). The

specific downstream signaling cascade depends on the G-protein to which the DREADD is

coupled.

The hM3Dq receptor is coupled to the Gq signaling pathway.[9] Activation by JHU37160 leads

to an excitatory cellular response.
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Caption: Excitatory signaling via the Gq-coupled hM3Dq DREADD.
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The hM4Di receptor is coupled to the Gi signaling pathway.[9] Activation by JHU37160 results

in an inhibitory cellular response.
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Caption: Inhibitory signaling via the Gi-coupled hM4Di DREADD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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